molecular formula C7H9N3OS B12227457 N-(4-hydroxyphenyl)hydrazinecarbothioamide

N-(4-hydroxyphenyl)hydrazinecarbothioamide

Cat. No.: B12227457
M. Wt: 183.23 g/mol
InChI Key: NKAJTGKICCOHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)hydrazinecarbothioamide: is a chemical compound with the molecular formula C7H9N3OS. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-hydroxyphenyl moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)hydrazinecarbothioamide typically involves the reaction of 4-hydroxyphenylhydrazine with isothiocyanates. One common method includes the reaction of 4-hydroxyphenylhydrazine with phenyl isothiocyanate in ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazinecarbothioamides .

Scientific Research Applications

Chemistry: N-(4-hydroxyphenyl)hydrazinecarbothioamide is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .

Medicine: this compound has potential therapeutic applications due to its antioxidant and anticancer properties. It is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)hydrazinecarbothioamide involves its interaction with cellular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Uniqueness: N-(4-hydroxyphenyl)hydrazinecarbothioamide is unique due to the presence of the 4-hydroxyphenyl moiety, which enhances its antioxidant and anticancer properties. This structural feature distinguishes it from other hydrazinecarbothioamide derivatives and contributes to its specific biological activities .

Properties

IUPAC Name

1-amino-3-(4-hydroxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c8-10-7(12)9-5-1-3-6(11)4-2-5/h1-4,11H,8H2,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAJTGKICCOHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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